Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSKTMVTTGWRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136701 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741687-09-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741687-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate features a piperidine ring with a tert-butyl group, an amino group, and a benzyl substituent, which contribute to its unique chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 290.41 g/mol.
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that the compound may inhibit specific cancer cell lines. Its structure allows for interaction with biological targets involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics.
-
Neuroprotective Effects
- Research indicates potential neuroprotective properties, which can be significant in treating neurodegenerative diseases. The presence of the amino group may facilitate interactions with neurotransmitter systems, enhancing neuronal survival under stress conditions.
- Inhibition of Kinases
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the modification of existing piperidine derivatives. The synthesis protocols typically aim for high yields and purity, which are crucial for pharmacological testing.
Several case studies have highlighted the efficacy of this compound:
- In Vivo Studies : Research has shown that derivatives of this compound exhibit significant antitumor activity in animal models, particularly against human tumor xenografts in nude mice. These studies emphasize the importance of structural modifications to enhance bioavailability and therapeutic efficacy .
- Biomarker Modulation : In cellular assays, compounds related to tert-butyl 4-amino-4-benzylpiperidine demonstrated modulation of key biomarkers associated with cancer signaling pathways, indicating their potential use in targeted therapies .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate can be compared to analogous piperidine derivatives to highlight differences in reactivity, stability, and biological activity. Key compounds include:
Table 1: Comparative Analysis of Piperidine Derivatives
Key Observations:
Substituent Effects on Reactivity: The benzyl group in the target compound enhances lipophilicity, making it suitable for traversing lipid membranes in drug delivery . The nitro and chloro substituents in tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () render it more reactive in reduction or nucleophilic substitution reactions compared to the amino-benzyl derivative .
Biological Activity: Derivatives like tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1) may exhibit stronger interactions with polar enzyme active sites due to dual amino groups . The cyclopentylamino substituent in CAS 812690-40-7 introduces steric bulk, which could hinder binding to flat enzymatic pockets but enhance selectivity for specific targets .
Synthetic Utility: The tert-butyl carbamate group in all listed compounds serves as a protective group for amines, enabling selective deprotection during multi-step syntheses . The benzyl group in the target compound can be removed via hydrogenolysis, offering flexibility in downstream functionalization .
Comparative Reaction Yields :
- The tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () is synthesized via nucleophilic aromatic substitution with a reported yield of ~70% .
- In contrast, tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate () achieves a 97% yield in sulfonylation reactions, highlighting the efficiency of sulfonyl-based intermediates .
Biological Activity
Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butyl group, an amino group, and a benzyl substituent. The molecular formula is , with a molecular weight of approximately 262.35 g/mol. The presence of these functional groups contributes to its unique properties and biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits a variety of biological activities:
- Inhibition of Kinases : Compounds sharing structural similarities with this compound have been studied for their inhibitory effects on protein kinases, particularly PKB (Akt) and PKA. These kinases are crucial in various signaling pathways related to cancer and metabolic disorders .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through mechanisms such as acetylcholinesterase inhibition, which is beneficial in the context of Alzheimer's disease .
- Antiviral Activity : Related compounds have demonstrated antiviral properties against Hepatitis C virus (HCV), suggesting potential applications in treating viral infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that variations in the substituents on the piperidine ring can significantly affect potency and selectivity against various targets:
Case Studies
- Inhibition of PKB : A study investigating compounds similar to this compound found that modifications led to enhanced selectivity for PKB over PKA, with some compounds achieving up to 150-fold selectivity. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer pathways .
- Neuroprotective Mechanisms : In animal models, derivatives of this compound have been shown to modulate biomarkers associated with neurodegeneration and inflammation, indicating potential for treating Alzheimer's disease. The compounds were noted for their ability to cross the blood-brain barrier effectively .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, the benzyl group may be introduced via nucleophilic substitution or reductive amination. Key steps include Boc (tert-butoxycarbonyl) protection of the amine to prevent side reactions . Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates with >95% purity .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Characterization combines spectroscopic and chromatographic methods:
- NMR (1H/13C) to confirm substituent positions on the piperidine ring and Boc group integrity.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for exact mass).
- HPLC with UV detection to assess purity (>95% is typical for research-grade material).
- FT-IR to identify functional groups (e.g., carbonyl stretch from the Boc group at ~1700 cm⁻¹) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential inhalation risks .
- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N₂/Ar) to prevent degradation.
- Waste disposal : Collect organic waste in designated containers for incineration or licensed hazardous waste treatment .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute configuration. Use SHELX software for structure refinement:
- Data collection : Optimize crystal growth via vapor diffusion.
- Refinement : Apply SHELXL for least-squares refinement, addressing potential twinning or disorder in the piperidine ring .
- Validation : Check CIF files using checkCIF/PLATON to ensure geometric accuracy .
Q. What strategies optimize the compound’s reactivity for applications in drug discovery?
- Methodological Answer :
- Protecting group strategy : The Boc group stabilizes the amine during coupling reactions (e.g., amide bond formation) and is removed under acidic conditions (TFA/DCM) .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in SN2 reactions.
- Catalysis : Employ palladium catalysts (e.g., Pd/C) for hydrogenolysis of the benzyl group in targeted derivatization .
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer :
- Literature review : Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Key Organics vs. Aladdin) to identify conflicting hazard classifications .
- Experimental validation : Conduct acute toxicity assays (e.g., OECD 423) in rodent models to verify LD₅₀ values.
- Risk mitigation : Assume worst-case scenarios (e.g., GHS Category 4 for acute toxicity) until independent data is available .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates to measure IC₅₀.
- Cellular uptake : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting.
- Binding studies : Perform surface plasmon resonance (SPR) to assess affinity for target receptors (e.g., GPCRs) .
Data Contradictions and Resolution
- Example : classifies the compound under GHS Category 4 for acute toxicity, while states toxicity data is incomplete. Researchers should prioritize PPE and adhere to ALARA (As Low As Reasonably Achievable) principles during handling .
Key Software Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
